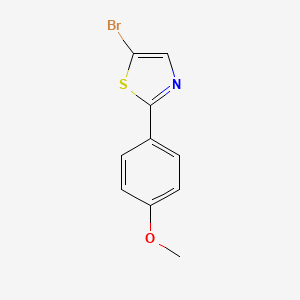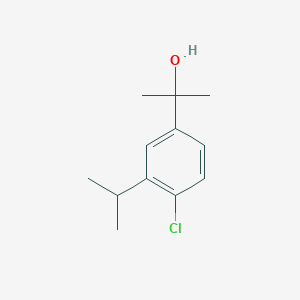
2-(4-Chloro-3-isopropylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-isopropylphenyl)propan-2-ol is an organic compound with the molecular formula C12H17ClO It is characterized by the presence of a chloro-substituted phenyl ring and an isopropyl group attached to a propan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-isopropylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroacetophenone and isopropylmagnesium bromide.
Grignard Reaction: The 4-chloroacetophenone undergoes a Grignard reaction with isopropylmagnesium bromide to form the intermediate this compound.
Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Scaling up the Grignard reaction with appropriate safety measures and optimized reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-isopropylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-chloro-3-isopropylphenyl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-isopropylphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-isopropylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and isopropyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)propan-2-ol: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-(4-Isopropylphenyl)propan-2-ol: Lacks the chloro group, affecting its reactivity and interactions.
2-(4-Bromo-3-isopropylphenyl)propan-2-ol: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
Uniqueness
2-(4-Chloro-3-isopropylphenyl)propan-2-ol is unique due to the presence of both chloro and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17ClO |
|---|---|
Molekulargewicht |
212.71 g/mol |
IUPAC-Name |
2-(4-chloro-3-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H17ClO/c1-8(2)10-7-9(12(3,4)14)5-6-11(10)13/h5-8,14H,1-4H3 |
InChI-Schlüssel |
UHVPPWZBHFKCBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
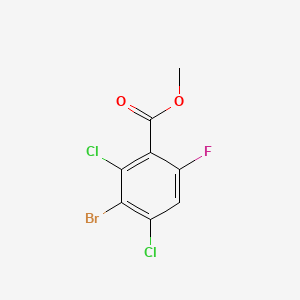
methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
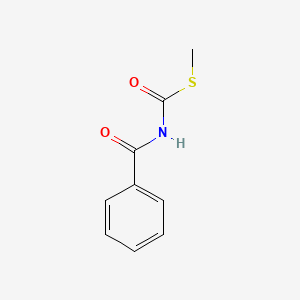

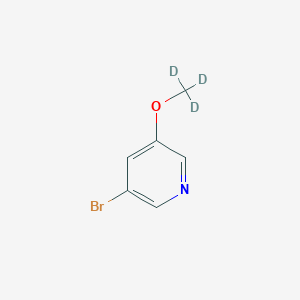
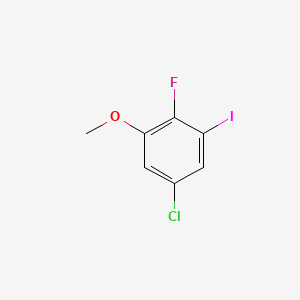
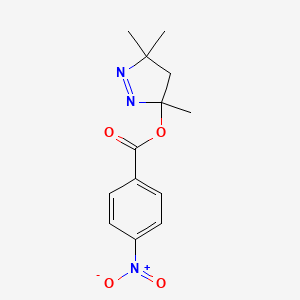
![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)


